molecular formula C22H23N3O3S2 B11249922 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B11249922
M. Wt: 441.6 g/mol
InChI Key: WKDAGZPHJQOYEJ-UHFFFAOYSA-N
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Description

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a pyrrolidine sulfonyl group, and a phenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group can be introduced via sulfonylation, where pyrrolidine reacts with a sulfonyl chloride derivative under basic conditions.

    Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the quinoline derivative with phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or desulfonylated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives or desulfonylated products.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is not well-documented. its structural features suggest it may interact with biological targets like enzymes or receptors. The quinoline core is known to interact with DNA and proteins, while the sulfonyl group can form strong interactions with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Sulfonyl Derivatives: Compounds like sulfonylureas, which are used as antidiabetic agents.

    Phenylacetamide Derivatives: Compounds like acetaminophen, which is a common analgesic.

Uniqueness

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23N3O3S2

Molecular Weight

441.6 g/mol

IUPAC Name

2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H23N3O3S2/c1-16-13-22(29-15-21(26)23-17-7-3-2-4-8-17)24-20-10-9-18(14-19(16)20)30(27,28)25-11-5-6-12-25/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3,(H,23,26)

InChI Key

WKDAGZPHJQOYEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCC3)SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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